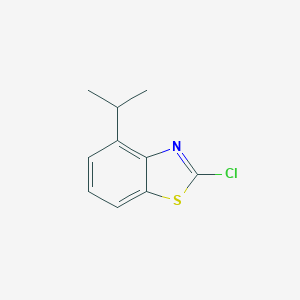

2-Chloro-4-isopropyl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-isopropyl-1,3-benzothiazole, also known as CIPBT, is a heterocyclic organic compound that is widely used in scientific research. It is a colorless solid and is classified as a thiazole. CIPBT has been used in many scientific applications and research studies, including drug design, material science, and in the synthesis of other compounds.

Scientific Research Applications

Chemistry of Benzothiazoles

Benzothiazoles, including 2-Chloro-4-isopropyl-1,3-benzothiazole, are notable for their diverse chemical properties and applications. The review by Boča et al. (2011) highlights the preparation, properties, and complex compounds of benzothiazoles, indicating their significance in developing spectroscopic, magnetic, biological, and electrochemical applications. The synthesis and transformations of benzothiazoles, as discussed by Zhilitskaya et al. (2021), further emphasize their role as highly reactive building blocks in organic synthesis, pointing to their potential in drug and material development Boča et al., 2011; Zhilitskaya et al., 2021.

Therapeutic and Biological Applications

Benzothiazole derivatives are widely explored for their therapeutic potential, particularly in cancer research. Kamal et al. (2015) review the development of benzothiazole-based chemotherapeutic agents, emphasizing their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and anticancer activities. The synthesis and biological importance of 2-(thio)ureabenzothiazoles are highlighted by Rosales-Hernández et al. (2022), showcasing their significance in medicinal chemistry for treating various diseases Kamal et al., 2015; Rosales-Hernández et al., 2022.

Antimicrobial and Antiviral Agents

The role of benzothiazoles as antimicrobial and antiviral agents is of growing interest, especially in the context of emerging diseases. Elamin et al. (2020) provide a mini-review on the antimicrobial and antiviral capacities of benzothiazole derivatives, suggesting them as promising candidates for new drug development against pathogens and viruses, including COVID-19 Elamin et al., 2020.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against various enzymes and receptors . For instance, some benzothiazole derivatives have shown inhibitory activity against the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For example, some benzothiazole derivatives have been found to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the cox pathway, leading to anti-inflammatory effects . Additionally, benzothiazole derivatives have been involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Benzothiazole derivatives have been found to exhibit various biological activities, including anti-inflammatory and anti-tubercular effects . These effects are likely a result of the compound’s interaction with its targets and its influence on biochemical pathways.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant pharmacological activities, including anti-tubercular properties . They interact with various enzymes and proteins, such as DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-isopropyl-1,3-benzothiazole at different dosages in animal models have not been reported. Benzothiazole derivatives have been evaluated for their anti-tubercular activity in vitro and in vivo .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Transport and Distribution

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

Subcellular Localization

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

properties

IUPAC Name |

2-chloro-4-propan-2-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNWYJCSPFDJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403028 |

Source

|

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182344-55-4 |

Source

|

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)

![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)